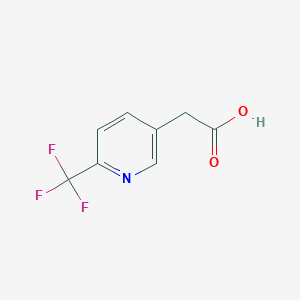

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-5(4-12-6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONSDVSNRVDRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913839-73-3 | |

| Record name | 2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid CAS 913839-73-3

An In-depth Technical Guide to 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid (CAS 913839-73-3)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in modern chemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and agrochemicals. This document details the compound's properties, outlines robust synthetic strategies, explores its diverse applications as a versatile chemical building block, and provides standardized protocols for its analytical characterization and handling. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

The Trifluoromethyl-Pyridine Scaffold: A Pillar of Modern Chemistry

The confluence of a pyridine ring and a trifluoromethyl (CF3) group creates a privileged structural motif in contemporary medicinal and agricultural chemistry. The pyridine core is a ubiquitous pharmacophore, present in numerous biologically active molecules, while the CF3 group acts as a powerful modulator of molecular properties.

The Influence of the Trifluoromethyl Group: The introduction of a CF3 group can profoundly and beneficially alter a molecule's profile.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can prolong a drug's half-life.[2][3]

-

Increased Lipophilicity: This can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][4]

-

Improved Binding Affinity: The CF3 group can engage in unique interactions with protein targets and alter the acidity or basicity of nearby functional groups, potentially strengthening binding.[1][2]

This compound, with its reactive carboxylic acid handle, serves as an exemplary building block, allowing chemists to readily incorporate this advantageous scaffold into more complex molecular designs.[5]

Physicochemical and Structural Characteristics

A precise understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 913839-73-3 | [6][7] |

| Molecular Formula | C₈H₆F₃NO₂ | |

| Molecular Weight | 205.14 g/mol | [8] |

| Synonyms | [6-(trifluoromethyl)-3-pyridinyl]acetic acid | |

| Predicted pKa | 3.78 ± 0.10 | [9] |

| Predicted Boiling Point | 250.8 ± 35.0 °C | [9] |

| Predicted Density | 1.428 ± 0.06 g/cm³ | [9] |

| Classification | Heterocyclic Building Block, Carboxylic Acid | [5] |

Chemical Structure

The structure combines the aromatic pyridine ring with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Strategies

A highly plausible route is the Palladium-catalyzed Suzuki or Negishi cross-coupling reaction.[11][12] This strategy involves coupling a halo-substituted trifluoromethylpyridine with an organometallic reagent bearing the acetic acid or a protected equivalent. The causality for this choice lies in the high functional group tolerance and reliability of palladium catalysts.[13]

Proposed Synthetic Workflow: Suzuki Cross-Coupling

This workflow represents a standard, field-proven approach for synthesizing pyridylacetic acid derivatives.[14]

Caption: Proposed Suzuki cross-coupling workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 3-bromo-6-(trifluoromethyl)pyridine (1.0 equiv), a suitable boronic ester or zinc reagent for the acetate group (1.2 equiv), Palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand like SPhos (0.04 equiv).

-

Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Water) and a base such as potassium phosphate (3.0 equiv).

-

Coupling Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

-

Workup and Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

-

Deprotection: Dissolve the purified ester intermediate in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by LC-MS).

-

Isolation: Remove the solvent and excess acid under reduced pressure to yield the final product, this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with potential biological activity.[2][4]

Medicinal Chemistry

The acetic acid functional group is an ideal handle for derivatization. It can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a drug discovery campaign. The trifluoromethylpyridine core is a feature of molecules investigated for a wide range of therapeutic areas. While patents may not list this exact starting material, they frequently describe final compounds where this moiety is a key component, such as in potential treatments for cardiovascular diseases or viral infections.[15][16]

Caption: Role as a central building block for chemical diversification.

Agrochemicals

The 6-trifluoromethylpyridine substitution pattern has become increasingly prevalent in modern agrochemicals since the 1990s.[10][17] This scaffold is found in commercial herbicides, fungicides, and nematicides. The presence of the CF3 group is often critical for biological activity.[10] This makes this compound a valuable starting point for the synthesis of new crop protection agents.

Analytical Characterization

Rigorous analytical confirmation is crucial to verify the identity and purity of the synthesized or procured material.

Protocol 1: NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Protons on the pyridine ring would be expected to appear in the aromatic region (δ 7.5-8.5 ppm). The methylene protons (-CH₂-) of the acetic acid group would likely appear as a singlet around δ 3.8-4.0 ppm. The acidic proton (-COOH) would be a broad singlet, typically downfield (>12 ppm).

-

¹⁹F NMR: A sharp singlet would be expected for the -CF₃ group.

-

¹³C NMR: Signals corresponding to the pyridine ring carbons, the methylene carbon, the carboxyl carbon, and the quartet for the trifluoromethyl carbon (due to C-F coupling) would be observed.

Protocol 2: Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole).

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 206.04. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 204.03.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess purity by separating the main compound from any impurities.

-

Column: A reverse-phase C18 column is standard.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection, typically between 220-280 nm.

-

Expected Result: A single major peak representing >95% purity for high-quality material.

Safety and Handling

As with all laboratory chemicals, appropriate safety measures must be observed.

-

Identified Use: For laboratory research and manufacturing purposes only.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain stability. For long-term storage, keeping it in a freezer at -20°C is recommended.[9]

Conclusion

This compound stands out as a high-value chemical intermediate. Its structure is intelligently designed, combining the biologically relevant pyridine nucleus with the property-enhancing trifluoromethyl group and a synthetically versatile acetic acid handle. Its utility in constructing novel, complex molecules ensures its continued relevance in the demanding fields of pharmaceutical and agrochemical research and development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for scientists to effectively utilize this potent building block in their pursuit of innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 913839-73-3|this compound|BLD Pharm [bldpharm.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 913839-73-3 [sigmaaldrich.com]

- 9. (6-Trifluoromethyl-pyridin-2-yl)-acetic acid CAS#: 1000565-32-1 [m.chemicalbook.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 12. Collection - Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group:â Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 13. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US9193720B2 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

Foreword: The Strategic Importance of the Trifluoromethylpyridine Moiety

In modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to a pyridine ring—a privileged heterocycle in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for tuning physicochemical properties.[1][2][3][4] This guide focuses on a specific, yet representative, member of this class: 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid (CAS No: 913839-73-3).

This document serves as a comprehensive technical resource, moving beyond a simple data sheet to provide a foundational understanding of the compound's core properties. We will explore not only its known characteristics but also the experimental rationale and methodologies required for its complete physicochemical characterization—a critical step in any drug discovery or agrochemical development pipeline.

Core Molecular and Physical Properties

The foundational step in characterizing any new chemical entity is to establish its fundamental identity and basic physical attributes. These data points are the bedrock upon which all further experimental work is built.

Chemical Identity

-

IUPAC Name: [6-(Trifluoromethyl)-3-pyridinyl]acetic acid

-

Molecular Formula: C₈H₆F₃NO₂[5]

-

Molecular Weight: 205.14 g/mol [6]

Physical State and Storage

-

Appearance: Solid at standard temperature and pressure.

-

Storage: The compound should be stored at room temperature under an inert atmosphere to prevent potential degradation.

Table 1: Summary of Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 913839-73-3 | [5][6][7][8] |

| Molecular Formula | C₈H₆F₃NO₂ | [5] |

| Molecular Weight | 205.14 g/mol | [6] |

| Physical Form | Solid | - |

| Purity (Typical) | >95% | - |

| Storage Conditions | Inert atmosphere, room temperature | - |

Key Physicochemical Descriptors for Drug Development

The journey of a molecule from a laboratory curiosity to a viable therapeutic or commercial product is dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the interplay between the acidic carboxylic acid group, the basic pyridine nitrogen, and the lipophilic trifluoromethyl group creates a complex but tunable profile.

Acidity and Ionization (pKa)

The acid dissociation constant (pKa) is arguably the most critical parameter for an ionizable compound. It determines the charge state of the molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor binding interactions. This molecule possesses two ionizable centers: the carboxylic acid (acidic) and the pyridine nitrogen (basic).

-

Predicted pKa (Carboxylic Acid): While an experimental value is not publicly available, we can estimate the pKa of the carboxylic acid to be in the range of 3.7 to 4.2 . This prediction is based on the pKa of standard benzoic acid (~4.2) and the electron-withdrawing effect of the trifluoromethylpyridine ring, which increases the acidity (lowers the pKa). For comparison, the predicted pKa of the isomeric (6-Trifluoromethyl-pyridin-2-yl)-acetic acid is 3.78±0.10.

-

Predicted pKa (Pyridinium ion): The pKa of the conjugate acid of pyridine is ~5.2. The strong electron-withdrawing trifluoromethyl group is expected to significantly reduce the basicity of the pyridine nitrogen, likely lowering this pKa value to 2.0 - 3.0 .

The dual pKa values mean this molecule is zwitterionic over a narrow pH range. In the acidic environment of the stomach (pH 1-2), the carboxylic acid will be protonated (neutral) while the pyridine nitrogen will be protonated (positive charge). In the upper intestine (pH 6-7), the carboxylic acid will be deprotonated (negative charge) and the pyridine nitrogen will be neutral. This pH-dependent charge state is a critical consideration for oral bioavailability.

This is the gold-standard method for pKa determination due to its accuracy and precision.[9][10]

-

Preparation: A ~1 mM solution of this compound is prepared in deionized water. To maintain constant ionic strength, 0.15 M KCl is added.[9]

-

Acidification: The solution is made acidic to a pH of ~1.8-2.0 using 0.1 M HCl to ensure all functional groups are fully protonated.[9]

-

Titration: The solution is titrated with standardized 0.1 M NaOH. The pH is measured after each incremental addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: The pH is plotted against the volume of NaOH added. The pKa values are determined from the inflection points of the resulting titration curve. Two inflection points are expected, corresponding to the titration of the carboxylic acid and the protonated pyridine.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more biologically relevant.

-

Predicted LogP: Based on computational models, the LogP for the neutral form of this compound is estimated to be in the range of 1.5 to 2.0 . The trifluoromethyl group significantly increases lipophilicity compared to a non-fluorinated analogue.

-

LogD at pH 7.4: Since the carboxylic acid (pKa ~3.7-4.2) will be almost entirely deprotonated and negatively charged at pH 7.4, the LogD₇.₄ will be significantly lower than the LogP. A lower LogD indicates greater aqueous solubility of the ionized form, which impacts distribution in the bloodstream.

This classic method directly measures the partitioning of the compound and remains the benchmark for accuracy.[11][12]

-

Phase Preparation: Equal volumes of n-octanol and water (for LogP) or a pH 7.4 phosphate-buffered saline (PBS) solution (for LogD) are mixed and allowed to pre-saturate for 24 hours.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined and shaken gently for several hours to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is accurately measured, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP/D determination via the shake-flask method.

Solubility

Aqueous solubility is a critical hurdle for many drug candidates. The presence of both a polar carboxylic acid group and a large, hydrophobic trifluoromethyl group suggests that the solubility of this compound will be highly pH-dependent.

-

In Acidic pH: At low pH (e.g., pH < 2), where the carboxylic acid is neutral, the molecule's solubility is expected to be low due to the dominance of the lipophilic trifluoromethylpyridine core.

-

In Neutral/Basic pH: As the pH increases above the pKa of the carboxylic acid, the molecule ionizes to its carboxylate form, dramatically increasing its aqueous solubility.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and stability of a compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Given its polar and ionizable nature, a reversed-phase method on a C18 column is appropriate.[13]

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes. The acidic mobile phase ensures that the carboxylic acid is protonated, leading to better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically ~260-270 nm).

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

The use of a mixed-mode reversed-phase/cation-exchange column can also be highly effective for separating this compound from its isomers or related impurities.[14][15] This approach leverages both the hydrophobic character and the basicity of the pyridine nitrogen for enhanced separation selectivity.[15]

Spectroscopic Identification

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum will be characteristic. Key expected signals include a singlet for the methylene (–CH₂–) protons adjacent to the carbonyl group, and distinct aromatic signals for the three protons on the pyridine ring, showing splitting patterns consistent with their positions.

-

¹³C NMR: The carbon spectrum will show signals for the eight unique carbons, including the carbonyl carbon, the methylene carbon, the quaternary carbon attached to the CF₃ group, and the five carbons of the pyridine ring.

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. It should show a sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift provides confirmation of the electronic environment.

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure. Using electrospray ionization (ESI), the compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 206.15 and/or the deprotonated molecule [M-H]⁻ at m/z 204.13.

Synthesis and Bio-Relevance

Synthetic Strategy Overview

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2abiotech.net [2abiotech.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 913839-73-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 913839-73-3 [sigmaaldrich.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. helixchrom.com [helixchrom.com]

- 15. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows necessitates a comprehensive understanding of their handling and safety profiles. This guide provides a detailed examination of the safety considerations for this compound (CAS No: 131748-96-6), moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in authoritative data.

Hazard Identification and Core Risk Profile

This compound is a solid chemical that, while not possessing acute toxicity, presents significant irritant hazards that demand stringent control measures in a laboratory setting.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our risk assessment.[1]

GHS Classification

A thorough understanding of the GHS classification is the first step in a robust risk assessment. This compound is classified as a warning-level hazard, primarily due to its irritant properties upon contact.[1]

| Classification | Category | Hazard Statement | Description |

| Skin Irritation | 2 | H315: Causes skin irritation | Contact may lead to inflammation, characterized by itching, scaling, redness, or blistering.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Direct contact can cause redness, pain, and potentially severe eye damage.[1][2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Inhalation of dust or powder can irritate the lungs and respiratory system.[1][2] |

Signal Word: Warning [1]

Pictogram:

The Causality of Risk: A Practical Perspective

From an application standpoint, the primary risk associated with this compound stems from its physical form as a solid or powder. The generation of airborne dust during weighing or transfer operations is the most likely route for respiratory and eye exposure. Skin contact is a risk during any handling procedure. Therefore, all safety protocols must be designed around the principle of containment and the prevention of dust dispersal.

The following workflow illustrates the essential logic for conducting a risk assessment before handling this compound.

Caption: Risk assessment workflow prior to handling the compound.

Safe Handling, Storage, and Engineering Controls

Effective safety protocols are built on a foundation of proper handling procedures and engineering controls designed to minimize or eliminate exposure.

Engineering Controls

The single most critical engineering control for this compound is the use of a properly functioning and certified chemical fume hood.[1] All manipulations that could generate dust, including weighing, transferring, and adding to a reaction vessel, must be performed within a fume hood. This prevents the inhalation of airborne particles and contains any minor spills. The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[3]

Handling Protocols

-

Avoid Dust Generation : Handle the compound gently to minimize the formation of dust.[1]

-

Ventilation : Use only in well-ventilated areas, specifically a chemical fume hood.[1]

-

Hygiene : Wash hands thoroughly after handling the product and before breaks.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

-

Incompatible Substances : Avoid contact with strong oxidizing agents.[1]

Storage Conditions

Proper storage is crucial for maintaining the chemical's stability and ensuring safety.

-

Container : Store in a tightly-closed container when not in use.[1]

-

Environment : Keep in a cool, dry, and well-ventilated area.[1]

-

Separation : Store away from incompatible substances like strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against exposure. The selection of appropriate PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that conforms to recognized standards such as NIOSH (US) or EN 166 (EU).[4]

-

Skin Protection :

-

Respiratory Protection : While engineering controls are primary, if dust generation is unavoidable or in the event of a spill, a NIOSH-approved respirator may be necessary.[5]

The following diagram outlines the decision-making process for selecting the correct level of PPE.

Caption: Logic diagram for selecting appropriate PPE and controls.

Emergency Response Protocols

In the event of accidental exposure or a spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The following table summarizes the immediate actions to be taken upon exposure. In all cases, consult a physician and show them the Safety Data Sheet.[1]

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the person to fresh air.[1]2. If breathing is difficult, give oxygen.[1]3. If not breathing, give artificial respiration.[1]4. Obtain immediate medical aid.[1] |

| Skin Contact | 1. Immediately remove any contaminated clothing.[1]2. Flush skin with running water for at least 15 minutes.[1]3. Wash clothing before reuse.[1]4. Obtain immediate medical aid.[1] |

| Eye Contact | 1. Immediately flush open eyes with running water for at least 15 minutes.[1]2. Remove contact lenses if present and easy to do so; continue rinsing.[1]3. Obtain immediate medical aid.[1] |

| Ingestion | 1. Do NOT induce vomiting without medical advice.[1]2. Rinse mouth with water.[1]3. Never give anything by mouth to an unconscious person.[1]4. Obtain immediate medical aid.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

-

Protective Equipment : Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures (Spill Protocol)

-

Ensure Safety : Wear full personal protective equipment (see Section 3) and keep unprotected personnel away.[1]

-

Ventilate : Ensure adequate ventilation of the area.

-

Containment : Prevent further leak or spill if it is safe to do so. Do not let the product enter drains, waterways, or soil.[1]

-

Cleanup : Carefully sweep up, vacuum, or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[1]

-

Disposal : Consult local regulations for the proper disposal of the waste material.[1]

Chemical Properties & Stability

While a full toxicological profile is not available, understanding the known physical and chemical properties is essential for safe handling and use in experimental design.[1]

| Property | Value |

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 |

| Chemical Stability | Stable under recommended storage temperatures and pressures.[1] |

| Conditions to Avoid | Dust generation.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Hydrogen fluoride.[1] |

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with federal, state, and local regulations.[1][3] Dispose of the contents and container to an approved waste disposal plant.[1] Do not dispose of with household garbage or allow the product to reach the sewage system.[3] It is the responsibility of the waste generator to properly characterize all waste materials.[3]

References

An In-depth Technical Guide to the Solubility of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid (CAS No. 913839-73-3) is a heterocyclic organic compound featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group and an acetic acid moiety.[1][2][3][4] This molecular architecture is of significant interest in medicinal chemistry and agrochemical research, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[5] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into its physicochemical properties, the factors governing its solubility, and present a robust experimental protocol for its quantitative determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key features influencing its solubility are the trifluoromethyl group, the pyridine ring, and the carboxylic acid functional group.

| Property | Predicted/Estimated Value | Rationale and Impact on Solubility |

| Molecular Weight | 205.14 g/mol | A relatively low molecular weight generally favors solubility. |

| pKa | ~2.5 - 4.0 | The carboxylic acid group is acidic. The strong electron-withdrawing effect of the trifluoromethyl group and the pyridine ring is expected to lower the pKa compared to acetic acid (pKa ~4.75), making it a stronger acid. This acidity will significantly influence its solubility in protic and basic solvents. |

| logP | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity. However, the presence of the polar carboxylic acid and the nitrogen in the pyridine ring will counteract this to some extent. A positive logP value suggests a preference for organic phases over water. The predicted logP for the related compound 2-fluoro-6-(trifluoromethyl)pyridine is 2.2.[6] |

| Melting Point | Likely >150 °C | High melting points in related trifluoromethyl-substituted pyridine carboxylic acids (e.g., 184-188 °C for 2-(Trifluoromethyl)pyridine-3-carboxylic acid) suggest strong crystal lattice forces. Overcoming these forces is a key energetic barrier to dissolution. |

| Polarity | Polar, with both hydrogen bond donor (carboxylic acid -OH) and acceptor (pyridine N, carboxylic acid C=O) sites. | The presence of these polar functional groups allows for strong interactions with polar solvents. |

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental concept in predicting solubility. For this compound, this means:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and pyridine moieties of the molecule. High solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good to moderate solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weaker van der Waals forces. Due to the polar nature of the target molecule, low solubility is predicted in these solvents.

Anticipated Solubility Profile

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | High | Polar protic solvent, capable of strong hydrogen bonding with the carboxylic acid and pyridine groups. |

| Ethanol | 4.3 | High | Similar to methanol, a polar protic solvent that can effectively solvate the molecule. |

| Acetone | 5.1 | Moderate to High | Polar aprotic solvent with a strong dipole moment, can act as a hydrogen bond acceptor. |

| Ethyl Acetate | 4.4 | Moderate | A less polar aprotic solvent compared to acetone, but still capable of hydrogen bond acceptance and dipole-dipole interactions. |

| Dichloromethane | 3.1 | Low to Moderate | A weakly polar solvent, may show some solubility due to dipole-dipole interactions. |

| Toluene | 2.4 | Low | Nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups of the molecule. |

| Heptane | 0.1 | Very Low | Nonpolar aliphatic solvent, very poor solvation potential for this molecule. |

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is the shake-flask method followed by HPLC-UV analysis . This method provides a quantitative measure of the thermodynamic solubility.

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Detailed Experimental Protocol

1. Preparation of Saturated Solutions (Shake-Flask Method)

-

Rationale: To ensure that an equilibrium is reached between the undissolved solid and the dissolved compound, leading to a thermodynamically defined saturated solution.

-

Procedure:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The excess should be visually apparent.

-

Pipette a known volume (e.g., 1.0 mL) of each organic solvent to be tested into separate vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. A preliminary time-course study can determine the minimum time to reach equilibrium.

-

2. Sample Preparation for Analysis

-

Rationale: To separate the saturated solution from the excess solid without altering the concentration of the dissolved compound.

-

Procedure:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a clean vial. This removes any remaining solid particles that could interfere with the analysis.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

3. Quantitative Analysis by HPLC-UV

-

Rationale: HPLC provides a sensitive and specific method for separating the compound of interest from any potential impurities and quantifying its concentration. UV detection is suitable for aromatic compounds like this one.

-

Suggested HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid. The acid in the mobile phase helps to ensure consistent ionization of the carboxylic acid, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the pyridine and carboxylic acid chromophores, a wavelength in the range of 210-270 nm should be suitable. A UV scan of a dilute solution of the compound should be performed to determine the optimal wavelength (λmax).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Quantification:

-

Inject the diluted, filtered saturated solutions into the HPLC system.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Safety and Handling

This compound is classified as a hazardous substance.[7]

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

While experimental quantitative solubility data for this compound in organic solvents is not widely published, a strong understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. Its polar nature, with both hydrogen bond donor and acceptor capabilities, suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with limited solubility in nonpolar media. For definitive quantitative results, the shake-flask method coupled with HPLC-UV analysis is the recommended approach. The detailed protocol provided in this guide offers a robust framework for researchers to accurately determine the solubility of this and other similar compounds, facilitating their effective application in research and development.

References

- 1. 913839-73-3|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

- 6. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

NMR and mass spectrometry data of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

An In-depth Technical Guide to the Analytical Characterization of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. Its chemical structure (Molecular Formula: C8H6F3NO2, Molecular Weight: 205.13 g/mol ) suggests its potential utility as a building block in medicinal chemistry and materials science[1][2]. The trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable substituent in drug design. Accurate structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a predictive framework for its analytical characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, designed to guide researchers in confirming the synthesis and purity of this molecule.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically allows for the observation of the intact molecular ion[3].

Predicted Mass Spectrum

In positive ion mode (ESI+), the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 206.14. In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, would be observed at m/z 204.12.

Electron Impact (EI) ionization, a "harder" technique, would yield a more complex fragmentation pattern. The primary fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group[4]. A characteristic fragmentation for this molecule is the loss of the carboxyl group (•COOH, mass of 45 Da) or the loss of water (H₂O, mass of 18 Da) from the molecular ion[4][5].

The predicted major fragmentation pathways under EI or Collision-Induced Dissociation (CID) are illustrated below.

Caption: Predicted EI mass fragmentation pathway for the target compound.

Data Summary: Mass Spectrometry

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₈H₆F₃NO₂ | Based on chemical structure[1]. |

| Molecular Weight | 205.13 g/mol | Sum of atomic masses[1]. |

| [M+H]⁺ (ESI) | m/z 206.14 | Protonation of the molecule. |

| [M-H]⁻ (ESI) | m/z 204.12 | Deprotonation of the carboxylic acid. |

| Major Fragment (EI) | m/z 160 | Loss of the carboxylic acid functional group (•COOH)[4]. |

| Major Fragment (EI) | m/z 187 | Loss of water (H₂O)[5]. |

Experimental Protocol: LC-MS Analysis

This protocol outlines a standard method for analyzing the compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Vortex the sample to ensure homogeneity[6].

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer Conditions (ESI):

-

Ionization Mode: ESI, positive and negative switching.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Full scan mode for molecular weight confirmation and MS/MS (or data-dependent acquisition) for fragmentation analysis.

-

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one singlet for the methylene protons. The carboxylic acid proton may be visible as a broad singlet, depending on the solvent and concentration[7].

-

H-2, H-4, H-5: The protons on the pyridine ring will appear in the downfield region (δ 7.5-9.0 ppm). Their exact shifts and coupling patterns are influenced by the electron-withdrawing effects of the trifluoromethyl group and the nitrogen atom. We can predict the following:

-

The proton ortho to the nitrogen and the CF₃ group (H-2 or H-5, depending on numbering) will be the most deshielded.

-

Coupling constants will be observed: ortho-coupling (~8-9 Hz), meta-coupling (~2-3 Hz), and para-coupling (~0-1 Hz).

-

-

-CH₂-: The methylene protons are adjacent to an aromatic ring and a carboxylic acid. They are expected to appear as a singlet around δ 3.7-4.0 ppm.

-

-COOH: The acidic proton, if observed, will be a very broad singlet at δ 10-12 ppm, particularly in a non-exchanging solvent like DMSO-d₆[7].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show all 8 carbon atoms of the molecule. The trifluoromethyl group will cause the carbon it is attached to (C-6) and the CF₃ carbon itself to appear as quartets due to C-F coupling.

-

-COOH: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around δ 170-175 ppm[8].

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): These will appear in the aromatic region (δ 120-155 ppm). The carbon attached to the CF₃ group (C-6) will be split into a quartet. The chemical shifts are influenced by the substituents and the ring nitrogen[9][10].

-

-CF₃: The carbon of the trifluoromethyl group will appear as a strong quartet around δ 120-125 ppm, with a large ¹JCF coupling constant (~270-290 Hz)[11].

-

-CH₂-: The methylene carbon will appear as a singlet in the aliphatic region, around δ 35-40 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment[12].

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single signal.

-

In a proton-decoupled ¹⁹F NMR spectrum, this will appear as a singlet.

-

The chemical shift for a CF₃ group attached to a pyridine ring is typically in the range of δ -60 to -70 ppm relative to CFCl₃[13][14].

Data Summary: NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz for ¹H

| Signal Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -COOH | ~11.5 (br s) | ~172 | Acidic proton signal is broad and may exchange. |

| Pyridine H/C | 7.8 - 8.8 (m) | 120 - 155 | Complex splitting pattern for protons due to ortho/meta coupling. |

| -CH₂- | ~3.8 (s) | ~38 | Methylene protons appear as a singlet. |

| C-CF₃ | - | ~148 (q) | Carbon attached to CF₃ shows quartet splitting from fluorine. |

| -CF₃ | - | ~123 (q) | Carbon of the CF₃ group shows a large ¹JCF coupling. |

Predicted ¹⁹F NMR (470 MHz, relative to CFCl₃)

| Signal Assignment | Predicted ¹⁹F Shift (ppm) | Multiplicity |

|---|

| -CF₃ | ~ -65 | Singlet |

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR sample analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. DMSO-d₆ is recommended to observe the carboxylic acid proton[7].

-

Add an internal standard if quantitative analysis is required. For routine characterization, referencing to the residual solvent peak is sufficient. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR[11].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C Spectrum:

-

Technique: Proton-decoupled (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F Spectrum:

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra: ¹H and ¹³C to TMS at 0.00 ppm (or the residual solvent peak), and ¹⁹F to CFCl₃ at 0.00 ppm.

-

Integrate the ¹H signals and pick peaks for all spectra to determine chemical shifts.

-

Conclusion

The analytical characterization of this compound relies on the synergistic use of mass spectrometry and multinuclear NMR spectroscopy. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information, while ¹H, ¹³C, and ¹⁹F NMR together provide an unambiguous confirmation of the molecular structure. The predictive data and detailed protocols in this guide offer a robust framework for researchers to verify the identity, structure, and purity of this compound, ensuring high-quality material for applications in drug discovery and chemical research.

References

- 1. 913839-73-3|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. lcms.cz [lcms.cz]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Acetic acid(64-19-7) 13C NMR [m.chemicalbook.com]

- 9. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. biophysics.org [biophysics.org]

- 13. colorado.edu [colorado.edu]

- 14. 19F [nmr.chem.ucsb.edu]

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

An In-depth Technical Guide to the Biological Targets of Trifluoromethylpyridine Derivatives

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is not merely a trend but a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has proven to be a transformative functional moiety. Its potent electron-withdrawing nature, coupled with significant lipophilicity and metabolic stability, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] When this group is appended to a pyridine ring—a privileged heterocyclic scaffold ubiquitous in biologically active compounds—the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a remarkable propensity for interacting with a diverse array of biological targets.[3][4][5][6]

This guide provides an in-depth exploration of the key biological targets modulated by TFMP derivatives. We will move beyond a simple cataloging of compounds and targets to dissect the underlying mechanisms of action, present field-proven experimental protocols for target validation, and offer a forward-looking perspective on the therapeutic potential of this versatile chemical class. The content herein is structured not by a rigid template, but by the logical divisions of biological systems—enzymes, receptors, and other critical cellular components—that these powerful molecules have been designed to address.

Enzyme Inhibition: A Primary Modality of Action

The precise architecture of enzyme active sites presents an ideal landscape for the targeted intervention of small molecules. TFMP derivatives have been successfully developed to inhibit several critical enzyme classes, primarily in the fields of agriculture and human health.

Acetyl-CoA Carboxylase (ACCase): Disrupting Fatty Acid Synthesis in Herbicides

A pivotal target for TFMP-containing herbicides is Acetyl-CoA Carboxylase (ACCase), the enzyme responsible for the first committed step in fatty acid biosynthesis.[7] Herbicides like Fluazifop-p-butyl, an aryloxyphenoxypropionate compound featuring a 5-(trifluoromethyl)pyridin-2-yloxy moiety, are potent and selective inhibitors of ACCase in grasses.[4][8][9][10]

Mechanism of Action: Fluazifop-p-butyl itself is a pro-herbicide.[7] Following absorption through the foliage, it is rapidly hydrolyzed to its active form, fluazifop acid.[7] This active metabolite is translocated to the meristematic tissues, the sites of active growth, where it binds to and inhibits ACCase.[9][11] By blocking the conversion of acetyl-CoA to malonyl-CoA, the herbicide halts the production of fatty acids, which are essential for building cell membranes.[8][10] This disruption of membrane integrity, particularly in rapidly growing regions, leads to growth cessation, necrosis, and eventual death of the susceptible grass weed.[8][11] The selectivity for grasses over broadleaf crops is attributed to differences in the sensitivity of the ACCase enzyme between these plant types.[11]

Caption: Workflow for determining ACCase inhibitory activity.

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound against plant ACCase. The causality is clear: the rate of NADPH oxidation is directly coupled to the activity of ACCase, providing a robust and continuous measure of inhibition.

-

Enzyme Extraction:

-

Homogenize 50g of fresh, young leaf tissue from a susceptible grass species (e.g., maize) in 100 mL of ice-cold extraction buffer (100 mM HEPES-KOH pH 7.5, 10% glycerol, 2 mM DTT, 1 mM EDTA).

-

Filter the homogenate through four layers of cheesecloth and centrifuge at 20,000 x g for 30 min at 4°C.

-

Subject the supernatant to ammonium sulfate precipitation (30-45% saturation). Resuspend the pellet in assay buffer to obtain a partially purified enzyme extract. Determine protein concentration using a Bradford assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture in a 96-well UV-transparent plate. Each well should contain: 50 mM HEPES-KOH (pH 8.0), 2.5 mM ATP, 5 mM MgCl2, 15 mM KCl, 0.5 mM DTT, 0.15 mM Acetyl-CoA, 0.2 mM NADPH, 50 mM NaHCO3, and an excess of coupling enzymes (pyruvate kinase and lactate dehydrogenase).

-

Add the test compound (e.g., fluazifop acid) at varying concentrations (typically from 0.01 µM to 100 µM) dissolved in DMSO (final DMSO concentration ≤1%).

-

Initiate the reaction by adding the ACCase enzyme extract (approx. 20-50 µg of protein).

-

-

Data Acquisition and Analysis:

-

Immediately measure the decrease in absorbance at 340 nm over 10-15 minutes at 30°C using a plate reader. The rate of NADPH oxidation is proportional to ACCase activity.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protoporphyrinogen Oxidase (PPO): A Target for Novel Herbicides

More recent research has identified Protoporphyrinogen Oxidase (PPO) as a target for novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based herbicides.[12] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway.

Mechanism of Action: These TFMP derivatives act as competitive inhibitors of PPO.[12] They occupy the active site, preventing the natural substrate, protoporphyrinogen IX, from binding and being oxidized to protoporphyrin IX.[12] This blockade leads to an accumulation of protoporphyrinogen IX, which leaks from the plastid into the cytoplasm. There, it is non-enzymatically oxidized, generating reactive oxygen species (ROS) in the presence of light. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid plant death.[12]

Caption: Mechanism of PPO-inhibiting herbicides.

Receptor Modulation: Targeting Key Signaling Pathways

TFMP derivatives have been designed to interact with high specificity to nuclear and cell-surface receptors, making them valuable therapeutic agents for diseases ranging from cancer to autoimmune disorders.

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): Inverse Agonism for Autoimmune Disease

The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine IL-17.[13] As such, it has emerged as a high-priority target for the treatment of autoimmune diseases. Certain 6-(trifluoromethyl)pyridine derivatives have been identified as potent RORγt inverse agonists.[13]

Mechanism of Action: Unlike a traditional antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor. RORγt exhibits a certain level of basal transcriptional activity even in the absence of a natural ligand. TFMP-based inverse agonists bind to the ligand-binding pocket of RORγt and stabilize a conformation that is unfavorable for the recruitment of coactivator proteins. This action actively represses the transcription of target genes, most notably IL17A and IL17F.[13] The reduction in IL-17 production dampens the inflammatory response driven by Th17 cells, offering a therapeutic benefit in conditions like psoriasis and rheumatoid arthritis.[13]

This cell-based assay is a gold standard for quantifying the activity of potential RORγt modulators. The principle relies on engineered cells that express the RORγt ligand-binding domain and a reporter gene (luciferase) whose expression is controlled by RORγt activity. A decrease in light output signifies inverse agonism.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells using a suitable lipid-based transfection reagent with two plasmids:

-

An expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (GAL4-RORγt-LBD).

-

A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.

-

-

Transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours, re-plate the transfected cells into a 96-well white, clear-bottom plate.

-

Add the test TFMP derivatives at a range of concentrations (e.g., 1 nM to 30 µM). Include a known inverse agonist as a positive control and DMSO as a vehicle control.

-

Incubate the cells for 18-24 hours.

-

-

Luminescence Detection:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the normalized activity against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value, representing the concentration at which the compound causes a 50% reduction in RORγt's constitutive activity.

-

Androgen Receptor (AR): Antagonism in Prostate Cancer Therapy

The androgen receptor is a crucial driver of prostate cancer growth and progression. Apalutamide, a non-steroidal antiandrogen drug, features a trifluoromethylpyridine moiety and is used in the treatment of prostate cancer.[14]

Mechanism of Action: Apalutamide functions as a potent and selective androgen receptor antagonist. It binds directly to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone. This competitive inhibition has three key downstream effects:

-

It prevents AR translocation from the cytoplasm to the nucleus.

-

It inhibits the binding of the AR to androgen response elements (AREs) on DNA.

-

It blocks the recruitment of co-activator proteins necessary for the transcription of androgen-driven genes that promote tumor cell proliferation.

The trifluoromethylpyridine group plays a critical role in establishing the high binding affinity and antagonistic properties of the molecule.[14]

Ion Channel Modulation: An Emerging Frontier

While specific, marketed TFMP derivatives targeting ion channels are less common, the general class of pyridine-containing molecules is known to modulate various ion channels.[15][16] Ion channels are transmembrane proteins that regulate the flow of ions, controlling cellular excitability and signaling.[17][18] The physicochemical properties imparted by the TFMP scaffold—lipophilicity for membrane interaction and altered electronics for protein binding—make ion channels a highly plausible and promising target class for future drug discovery efforts.

Exploratory Screening Workflow: For researchers investigating novel TFMP derivatives, a logical first step is to screen them against a panel of ion channels using high-throughput electrophysiology platforms (e.g., automated patch-clamp systems).

Caption: High-throughput screening workflow for ion channels.

Summary of Quantitative Data

The following table summarizes the inhibitory or modulatory potency of representative TFMP derivatives against their respective biological targets. This data is essential for comparing activity and guiding structure-activity relationship (SAR) studies.

| Compound Class/Example | Target | Assay Type | Potency (IC50/EC50) | Therapeutic/Application Area |

| Fluazifop-acid | Acetyl-CoA Carboxylase (ACCase) | Enzyme Inhibition | ~0.1 - 1 µM (species dependent) | Herbicide |

| Phenoxypyridine-pyrrolidinone (cpd 9d) [12] | Protoporphyrinogen Oxidase (PPO) | Enzyme Inhibition | 0.041 mg/L (~0.1 µM) | Herbicide |

| 6-TFMP Inverse Agonist (W14) [13] | RORγt | Luciferase Reporter | 7.5 nM | Autoimmune Disease |

| Apalutamide [14] | Androgen Receptor (AR) | Competitive Binding | ~15 - 30 nM | Prostate Cancer |

Conclusion and Future Directions

The trifluoromethylpyridine scaffold is a validated and powerful component in the design of molecules that interact with a wide range of biological targets. From the inhibition of critical enzymes in plants to the allosteric modulation of nuclear receptors in humans, the unique properties of the TFMP moiety consistently contribute to high potency and desirable pharmacological effects.

The future of TFMP derivatives in drug discovery remains bright. Key areas of opportunity include:

-

Kinase Inhibition: Many approved kinase inhibitors feature a pyridine core. The addition of a trifluoromethyl group is a logical strategy to enhance binding affinity and selectivity.

-

GPCR Modulation: The lipophilicity and hydrogen-bonding capabilities of the TFMP structure make it suitable for interacting with the transmembrane domains of G-protein coupled receptors.

-

Ion Channel Targeting: As highlighted, this remains a relatively underexplored area where high-throughput screening of TFMP-based libraries could yield novel modulators for channelopathies, pain, and cardiovascular diseases.

As our understanding of disease biology deepens and synthetic methodologies evolve, the trifluoromethylpyridine core will undoubtedly continue to serve as a foundational element for the next generation of targeted therapeutics and advanced agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. invasive.org [invasive.org]

- 11. iskweb.co.jp [iskweb.co.jp]

- 12. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Compounds with a Trifluoromethylpyridine Moiety

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern medicinal and agrochemical science. Its prevalence stems from the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—a potent electron-withdrawing moiety—and the nitrogen-containing pyridine ring. This combination often leads to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, making TFMP-containing compounds highly effective modulators of various biological targets. This guide provides an in-depth exploration of the core mechanisms of action for prominent TFMP compounds, focusing on their interactions with critical protein targets such as ligand-gated ion channels and G-protein coupled receptors. We will dissect the molecular causality behind their biological effects, present field-proven experimental protocols for their characterization, and offer a forward-looking perspective on this versatile chemical class.

Introduction: The Physicochemical Advantage of the TFMP Moiety

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and pesticide design. The trifluoromethyl group, in particular, offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the compound's half-life and bioavailability.[1]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2]

-

Target Binding: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions, dipole-dipole interactions, and even non-canonical hydrogen bonds within a protein's binding pocket, thereby increasing binding affinity and potency.[1]

-

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits optimally into its target.

When combined with a pyridine ring—a versatile aromatic heterocycle that can act as a hydrogen bond acceptor and engage in π-stacking interactions—the resulting TFMP moiety becomes a powerful building block for creating highly specific and potent bioactive agents.[3][4] This guide will explore the mechanisms of action of such agents, categorized by their primary molecular targets.

Chapter 1: Agonism of Insect Nicotinic Acetylcholine Receptors (nAChRs)

One of the most successful applications of TFMP chemistry in the agrochemical sector is the development of insecticides that target the nervous systems of sucking pests.[5][6] A prime example is Flupyradifurone, which acts as a potent agonist of insect nicotinic acetylcholine receptors (nAChRs).[7][8]

Focus Compound: Flupyradifurone

Flupyradifurone is a systemic butenolide insecticide that provides effective control of pests like aphids and whiteflies.[7] Its mechanism relies on the over-stimulation of the insect's central nervous system.

Molecular Mechanism: Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission in insects.[9] When the endogenous neurotransmitter acetylcholine binds, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺) that depolarizes the neuron and triggers a nerve impulse.

Flupyradifurone mimics acetylcholine, binding to the orthosteric site on insect nAChRs and activating the channel.[10][11] However, unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, flupyradifurone is not.[11] This leads to persistent receptor activation, uncontrolled nerve stimulation, and ultimately, the paralysis and death of the insect.[7] Although its mode of action is similar to neonicotinoids, its distinct chemical structure (a butenolide) places it in a separate IRAC subgroup (4D), making it a valuable tool for resistance management.[10][12]

Data Presentation

| Compound | Target Pests | Efficacy (LC50) | Reference |

| Flupyradifurone | Aphids, Whiteflies | Lower LC50 vs. Imidacloprid | [7] |

| Lettuce Aphid | 96% control after 6-10 days | [7] |

Mandatory Visualization

Caption: Agonistic action of Flupyradifurone on an insect nAChR.

Experimental Protocols

1. Radioligand Competition Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.[3][13]

-

Materials:

-

Membrane Preparation: From insect tissues or cell lines expressing the target nAChR subtype (e.g., Sf9 cells).[7]

-

Radioligand: e.g., [³H]epibatidine or [³H]imidacloprid.[7]

-

Test Compound: TFMP derivative (e.g., Flupyradifurone) at various concentrations.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[14]

-

Glass fiber filters (GF/C) pre-soaked in polyethylenimine (PEI).

-

Scintillation fluid and liquid scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and serial dilutions of the test compound.

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[14]

-

Separation: Rapidly filter the reaction mixture through the GF/C filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique assesses the functional effect of a compound on a specific ion channel subtype expressed in a controlled system.[15][16]

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA of the desired insect nAChR subunits (e.g., from Drosophila or Myzus persicae).

-

TEVC amplifier, micromanipulators, and recording chamber.

-

Recording solution (e.g., ND96).

-

Agonist (e.g., acetylcholine) and test compound solutions.

-

-

Procedure:

-

Oocyte Preparation: Surgically harvest oocytes and inject them with the cRNA encoding the nAChR subunits. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-